molecular formula C14H10N2O4 B11535981 N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline

Cat. No.: B11535981
M. Wt: 270.24 g/mol
InChI Key: XEQQXDGJVCIHHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline is an organic compound with the molecular formula C14H10N2O4 It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to an aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline typically involves the condensation reaction between 6-nitro-1,3-benzodioxole-5-carbaldehyde and aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzodioxole ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
  • N’-[(Z)-(6-Nitro-1,3-benzodioxol-5-yl)methylene]-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide

Uniqueness

N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the nitro group and the benzodioxole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10N2O4

Molecular Weight

270.24 g/mol

IUPAC Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-phenylmethanimine

InChI

InChI=1S/C14H10N2O4/c17-16(18)12-7-14-13(19-9-20-14)6-10(12)8-15-11-4-2-1-3-5-11/h1-8H,9H2

InChI Key

XEQQXDGJVCIHHN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=CC=C3)[N+](=O)[O-]

solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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